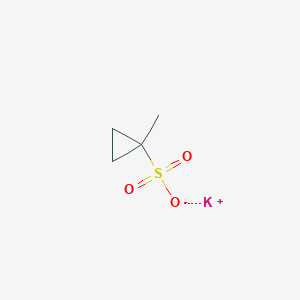
1-(4-Iodobenzyl)indene
Descripción general
Descripción
1-(4-Iodobenzyl)indene (IBi) is an organic compound that has been studied for its potential applications in various scientific fields. It is a member of the indene family and has a unique chemical structure that makes it useful for a variety of research applications. IBi has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential as a drug target and its use in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Palladium-Catalyzed Synthesis
The palladium-catalyzed reaction between o-iodoallylbenzene and tosylhydrazones leads to the formation of indene derivatives. This process involves carbene migratory insertion followed by intramolecular carbopalladation, forming two C-C bonds on the same carbon atom. It's also applicable for synthesizing 2,3-disubstituted benzofurans and indenones (Paraja, Pérez-Aguilar, & Valdés, 2015).
Nickel-Catalyzed Carboannulation
Nickel catalysts facilitate the carboannulation reaction of o-bromobenzyl zinc bromide with unsaturated compounds, leading to the synthesis of various indenes and indane derivatives (Deng, Sun, & Li, 2007).
Materials Chemistry
- Corrosion Inhibition: Indene derivatives like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid exhibit good inhibitory properties for mild steel corrosion in hydrochloric acid solutions. Their efficiency increases with concentration, indicating an adsorption process on the metal surface (Saady et al., 2018).
Organic Chemistry and Reaction Mechanisms
- Catalytic Synthesis of Substituted 1H-Indenes: A cobalt(III) carbene radical approach is used for the catalytic synthesis of substituted 1H-indenes, employing a metalloradical activation of o-cinnamyl N-tosyl hydrazones (Das et al., 2016).
- Synthesis via Electrophilic Cyclization: Iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates leads to the synthesis of 3-iodo-1H-indene derivatives, useful for subsequent reactions as substrates and catalysts (Khan & Wirth, 2009).
Propiedades
IUPAC Name |
1-[(4-iodophenyl)methyl]-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13I/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-10,14H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVQVAQNXAFADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)CC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



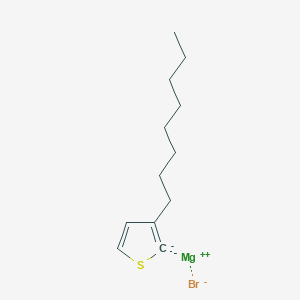
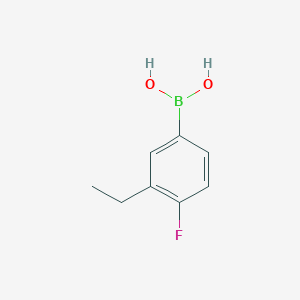
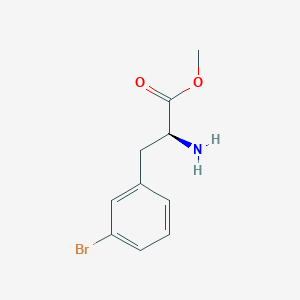
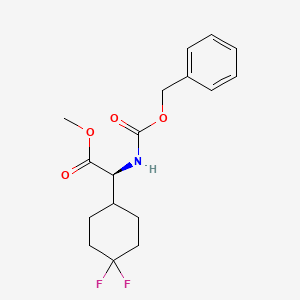

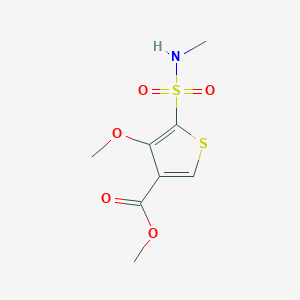

![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)



![8-Oxa-3,5,10-triazatricyclo[7.4.0.0 {2,7}]trideca- 1(13),2(7),3,5,9,11-hexaene-4,6-diol; 95%](/img/structure/B6322671.png)
